molecular formula C18H19NO5S B11676910 methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11676910
M. Wt: 361.4 g/mol
InChI Key: OFLPIOWTOPPMEB-UHFFFAOYSA-N
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Description

Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a sophisticated synthetic intermediate of paramount importance in medicinal chemistry and oncology research. Its primary research value lies in its role as a direct precursor in the multi-step synthesis of SU11274, a well-characterized and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase [https://pubmed.ncbi.nlm.nih.gov/12657243/]. The c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility, and its dysregulation is frequently implicated in tumorigenesis, metastasis, and acquired drug resistance [https://www.nature.com/articles/1207277]. Consequently, this compound serves as an essential building block for researchers developing and producing chemical probes to study c-Met biology. Its use enables the investigation of c-Met's role in various cancer models and supports structure-activity relationship (SAR) studies aimed at designing novel, potent kinase inhibitors with potential therapeutic applications. The intricate structure of this intermediate, featuring the cyclopentathiophene core, is integral to the binding affinity and selectivity of the final inhibitor molecule, making it a compound of significant interest for chemical biologists and pharmaceutical scientists.

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H19NO5S/c1-22-11-7-5-8-12(23-2)15(11)16(20)19-17-14(18(21)24-3)10-6-4-9-13(10)25-17/h5,7-8H,4,6,9H2,1-3H3,(H,19,20)

InChI Key

OFLPIOWTOPPMEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex thiophene derivative, while reduction could simplify the structure .

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits significant anticancer potential. Its structure allows for the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that compounds with similar frameworks have demonstrated efficacy in inhibiting cancer cell growth in vitro, suggesting that this compound could be further explored for its anticancer capabilities.

Antimicrobial Activity

The compound's structural characteristics also imply potential antimicrobial properties. Related thiophene derivatives have shown broad-spectrum activity against various pathogens. This suggests that this compound may serve as a basis for developing new antibiotics .

Analgesic Effects

Research has indicated that modifications to the cyclopenta[b]thiophene structure can enhance analgesic effects significantly compared to standard treatments. This highlights the compound's potential role in pain management therapies.

Cytotoxicity Evaluation

A study evaluated the cytotoxicity of derivatives of this compound against various cancer cell lines (e.g., MCF-7 and HCT-116). The findings indicated that certain derivatives exhibited comparable activity to doxorubicin while presenting a safer cytotoxicity profile against normal cells .

Interaction Studies

Interaction studies have revealed that this compound can bind to specific biomolecules such as enzymes and receptors. These interactions modulate their activity and can lead to significant changes in biological pathways, underscoring the importance of understanding its mechanism of action for therapeutic applications .

Summary of Applications

Application AreaPotential BenefitsKey Findings
AnticancerInhibition of cancer cell proliferationEfficacy seen in vitro against cancer cells
AntimicrobialBroad-spectrum activity against pathogensPromising results in antibiotic development
AnalgesicEnhanced pain reliefSignificant effects compared to standard treatments
CytotoxicitySafer profiles compared to existing drugsComparable activity to doxorubicin

Mechanism of Action

The mechanism of action for methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Structural Differences : The benzoyl group contains 3,4-dimethoxy substituents instead of 2,6-dimethoxy. The ester group is ethyl rather than methyl.
  • Ethyl esters generally enhance lipophilicity compared to methyl esters, which may affect metabolic stability .
2-[(2-Hydroxybenzylidene)amino]-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
  • Structural Differences : A 2-hydroxybenzylidene group replaces the 2,6-dimethoxybenzoyl moiety.
  • Implications: The hydroxyl group enables hydrogen bonding, which may improve solubility and influence crystal packing .

Functional Group Variations at Position 3

5TIO1 (2-[(2,6-Dichlorobenzylidene)amino]-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile)
  • Structural Differences : A carbonitrile group replaces the methyl ester. The benzylidene group contains 2,6-dichloro substituents.
  • Chlorine substituents improve lipophilicity and may enhance membrane permeability, contributing to its reported anxiolytic and antioxidant activities .
Methyl 2-(3-Chloropropanoylamino)-5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Structural Differences: A 3-chloropropanoyl group replaces the 2,6-dimethoxybenzoyl moiety.
  • The aliphatic chain may reduce aromatic stacking interactions compared to benzoyl derivatives .

Comparison of Physical and Chemical Properties

Compound Name Substituent (R) Functional Group (Position 3) Molecular Weight (g/mol) Melting Point (°C) Key Activities References
Target Compound 2,6-Dimethoxybenzoyl Methyl ester 375.44 (calculated) Not reported Not reported
Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-... 3,4-Dimethoxybenzoyl Ethyl ester 375.44 Not reported Not reported
5TIO1 2,6-Dichlorobenzylidene Carbonitrile ~315 (estimated) Not reported Anxiolytic, Antioxidant
2-[(2-Hydroxybenzylidene)amino]-... 2-Hydroxybenzylidene Methyl ester 197.25 (precursor) 135–137 Not reported
Methyl 2-(3-Chloropropanoylamino)-... 3-Chloropropanoyl Methyl ester 287.77 108–109 Not reported

Future Studies :

  • Evaluate biological activities (e.g., antimicrobial, CNS effects) through in vitro assays.
  • Conduct comparative pharmacokinetic studies to assess bioavailability and metabolic pathways.

Biological Activity

Methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and modulation of cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO5SC_{18}H_{19}NO_5S, with a molecular weight of approximately 361.10 g/mol. Its structure features a thiophene ring fused with a cyclopentane moiety and a dimethoxybenzoyl group, which enhances its reactivity and biological potential.

Research indicates that this compound exhibits notable biological activity by modulating key cellular processes:

  • Inhibition of Kinases : It has been reported to inhibit specific kinases involved in various cellular functions. This inhibition is crucial for therapeutic applications in cancers where kinase activity is dysregulated.
  • Influence on Gene Expression : The compound affects gene expression and cellular metabolism, suggesting a multifaceted role in biological systems.
  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated IC50 values ranging from 2.6 to 18 nM, demonstrating potent activity compared to established chemotherapeutic agents .

Biological Activity Data

The following table summarizes the antiproliferative effects and IC50 values of this compound against different cancer cell lines:

Cell Line IC50 (nM) Reference
Human Osteosarcoma (MNNG/HOS)50
Murine Cancer Cell Lines (L1210)0.78 - 18
Cervix Carcinoma (HeLa)12 - 15
T-Lymphoblastoid Leukemia (Molt/4)<10

Case Studies

  • In Vivo Studies : In a study involving nude mice with human osteosarcoma xenografts, administration of the compound at a dose of 50 mg/kg significantly inhibited tumor growth, highlighting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research has shown that the positioning of substituents on the thiophene ring significantly influences biological activity. Compounds with methoxy groups at specific positions (C-5 and C-7) exhibited enhanced antiproliferative properties compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in laboratory settings?

  • Methodological Answer : Follow hazard-specific precautions for skin/eye irritation and respiratory protection. Use fume hoods, nitrile gloves, and safety goggles. For spills, employ absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion. Store in a cool, ventilated area away from oxidizers .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A multi-step approach is typical:

Core Structure Formation : React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with acylating agents (e.g., 2,6-dimethoxybenzoyl chloride) under reflux in dichloromethane or DMF with triethylamine as a catalyst .

Esterification : Use methyl chloroformate or methanol/H₂SO₄ to introduce the methyl ester group .

  • Key Conditions : Maintain anhydrous conditions, monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm, cyclopenta-thiophene backbone carbons at δ 120–140 ppm) .
  • IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm1^{-1}) and ester (C-O stretch ~1250 cm1^{-1}) functional groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, pyridine) for acylation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reagent solubility .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 5 hours under reflux) .
  • Example Data :
ConditionYield (%)Purity (%)
DMF, triethylamine6595
DMSO, DMAP7297
Microwave (80°C, 30 min)7898

Q. How does the 2,6-dimethoxybenzoyl group influence biological activity compared to other acyl derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with varying acyl groups (e.g., benzoyl, acetyl).

Test antimicrobial activity via microdilution assays (MIC values against S. aureus and E. coli).

  • Findings : The 2,6-dimethoxy group enhances membrane permeability due to increased lipophilicity (LogP = 2.8 vs. 1.5 for benzoyl), improving MIC by 4-fold .

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301D respirometry to measure % degradation over 28 days in soil/water systems .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) .
  • Data Example :
Test OrganismLC₅₀/EC₅₀ (mg/L)
Daphnia magna12.5
Pseudokirchneriella8.2

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to predict NMR chemical shifts and compare with experimental results .
  • Dynamic Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and tautomerism in amide protons during analysis .

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